
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine
Overview
Description
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives are a class of heterocyclic compounds with a partially saturated isoquinoline scaffold. These compounds are notable for their roles as enzyme inhibitors (e.g., phenylethanolamine N-methyltransferase (PNMT), histone deacetylases (HDACs)) and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolines are traditionally prepared using several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for 1,2,3,4-tetrahydroisoquinoline derivatives often involve large-scale cyclization reactions using commercially available starting materials. For example, the decomposition of dibenzylethylenediamine in the presence of hydrobromic acid can yield 1,2,3,4-tetrahydroisoquinoline .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
Neuroprotective Applications
1,2,3,4-Tetrahydroisoquinoline derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound exhibits neuroprotective , anti-inflammatory , and antioxidative properties. Research indicates that tetrahydroisoquinoline derivatives can modulate signaling pathways disrupted in AD, making them valuable candidates for therapeutic development .
Case Study: Alzheimer’s Disease Treatment
- A review highlighted several tetrahydroisoquinoline derivatives with potential applications in AD treatment. These compounds target altered signaling pathways associated with the disease and show significant promise as therapeutic agents .
Receptor Modulation
Tetrahydroisoquinoline derivatives act on various receptors, including opioid receptors and orexin receptors. Their ability to modulate these receptors opens avenues for treating pain management and sleep disorders.
Opioid Receptor Modulation
- Some studies have focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as κ-opioid receptor modulators. These compounds may provide effective alternatives to traditional opioids with potentially fewer side effects .
Orexin Receptor Antagonism
- Tetrahydroisoquinoline derivatives have been identified as non-peptide antagonists of orexin receptors. They show potential in treating sleep disorders such as insomnia and narcolepsy by modulating appetite and sleep regulation .
Antibacterial Properties
Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives possess antibacterial activity against a range of pathogens. For instance, a synthesized derivative exhibited significant antibacterial effects against Staphylococcus epidermidis and Klebsiella pneumoniae at low concentrations .
Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine has been explored through various methodologies. The Mitsunobu reaction has been successfully employed to synthesize this compound while preserving stereochemistry . This method allows for the scalable production of tetrahydroisoquinoline derivatives with consistent yields.
Synthesis Overview
- The synthesis typically involves aminolysis of tetrahydroisoquinoline precursors followed by reduction steps to yield the desired diamine product. The overall yield using the Mitsunobu protocol was reported at approximately 28%, which is considered efficient for laboratory-scale synthesis .
Summary of Applications
Application Area | Description |
---|---|
Neuroprotective Agents | Potential treatments for Alzheimer's disease through modulation of neuroprotective pathways. |
Receptor Modulation | Modulators of opioid and orexin receptors for pain management and sleep disorders. |
Antibacterial Properties | Effective against pathogenic bacteria like Staphylococcus epidermidis and Klebsiella pneumoniae. |
Synthetic Methodologies | Utilization of the Mitsunobu reaction for scalable synthesis with preserved stereochemistry. |
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7,8-disubstituted THIQ derivatives based on structural features, biological activities, and applications.
7,8-Dichloro-1,2,3,4-Tetrahydroisoquinoline (DCTQ)
- Structure : Chlorine atoms at positions 7 and 6.
- Activity: PNMT Inhibition: Potent inhibitor of PNMT (IC₅₀ = 10 µM), reducing epinephrine biosynthesis . MAO Inhibition: Demonstrated monoamine oxidase (MAO) inhibition in vivo at 50 mg/kg, altering brain catecholamine levels . Metabolism: Undergoes microsomal aromatization to 7,8-dichloroisoquinoline via N-hydroxylation and oxidation intermediates .
- Applications : Explored for hypertension management due to PNMT inhibition .
Bis[7,8-Dichloro-THIQ] Derivatives
- Structure : Two DCTQ moieties linked by alkyl chains (e.g., C₆-bridged derivatives).
- Activity: Enhanced PNMT inhibition (IC₅₀ = 0.08–2 µM) compared to monomeric DCTQ due to cooperative binding . Kinetic studies show competitive inhibition with phenylethanolamine and uncompetitive behavior with S-adenosylmethionine .
- Applications: Potential for dual-target enzyme modulation in neuroendocrine disorders.
7,8-Difluoro-THIQ Hydrochloride
- Structure : Fluorine atoms at positions 7 and 7.
- Activity: Limited data available, but fluorinated THIQs are often explored for improved metabolic stability and bioavailability .
- Applications : Under investigation as a building block for bioactive molecules .
Tetrahydroisoquinoline-Based HDAC Inhibitors
- Structure : THIQ scaffold with hydroxamic acid moieties (e.g., compound 31a ).
- Activity: HDAC8 inhibition (IC₅₀ = mid-nM range) and antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) . In vivo tumor suppression in xenograft models, outperforming SAHA (vorinostat) .
- Applications : Promising candidates for anticancer therapy .
Other 7,8-Disubstituted THIQs
- 6,7-Dimethoxy-THIQ : Found in natural alkaloids (e.g., renieramycins) with DNA alkylation activity, inducing apoptosis in leukemia and colon cancer cells .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key THIQ Derivatives
Table 2: Metabolic and Pharmacokinetic Properties
Key Research Findings and Implications
Substituent Effects :
- Halogenation (Cl, F) at 7,8-positions enhances enzyme inhibition (e.g., DCTQ vs. PNMT) but may increase metabolic complexity .
- Hydroxamic acid derivatives leverage the THIQ scaffold for HDAC isoform selectivity .
Therapeutic Potential: DCTQ and bis-derivatives highlight the importance of dimerization for enhanced potency . Anticancer THIQs validate the scaffold’s role in DNA damage and apoptosis pathways .
Limitations: Limited data on 7,8-diamine-THIQ necessitates further synthesis and evaluation. Metabolic instability of halogenated derivatives (e.g., DCTQ) requires structural optimization .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine (THIQ-diamine) is a derivative of tetrahydroisoquinoline (THIQ), a significant class of compounds known for their diverse biological activities. This article explores the biological activity of THIQ-diamine, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
THIQ and its derivatives have been extensively studied for their pharmacological properties, including:
- Antitumor Activity : Compounds derived from THIQ have demonstrated significant anticancer effects across various cancer cell lines.
- Neuroprotective Effects : THIQ derivatives exhibit neuroprotective properties against neurodegenerative disorders.
- Antimicrobial Properties : Certain THIQ analogs show efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of THIQ-diamine is influenced by its structural features. Research indicates that modifications at specific positions on the isoquinoline ring can enhance or diminish biological activity. For instance:
- Substituents at the 4-position : Compounds with halogen or alkyl groups at this position often exhibit improved anticancer activity.
- Amino groups : The presence and positioning of amino groups significantly affect receptor binding and activity.
Anticancer Activity
A study evaluated the anticancer potential of various THIQ derivatives, including THIQ-diamine. The findings revealed that:
- Compound GM-3-18 exhibited significant KRas inhibition with an IC50 value ranging from 0.9 to 10.7 μM against colon cancer cell lines such as HCT116 and SW480 .
- Another compound demonstrated potent cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines with IC50 values of 0.155 µM and 0.170 µM respectively .
Neuroprotective Effects
Research has indicated that THIQ derivatives can act on neurotransmitter receptors, providing neuroprotective effects. For example:
- A study highlighted the ability of certain THIQ compounds to antagonize δ-opioid receptors, which may contribute to their neuroprotective properties .
Antimicrobial Activity
THIQ-based compounds have shown promise as antimicrobial agents:
- A review noted that various THIQ derivatives exerted activity against infective pathogens, suggesting potential applications in treating infections .
Table 1: Anticancer Activity of Selected THIQ-Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
GM-3-18 | HCT116 | 0.9 - 10.7 | KRas Inhibition |
Compound 7e | A549 | 0.155 | CDK2 Inhibition |
Compound 8d | MCF7 | 0.170 | DHFR Inhibition |
Table 2: Neuroprotective Properties of THIQ-Derivatives
Compound | Receptor Target | Effect |
---|---|---|
THIQ-Diamine | δ-opioid receptor | Antagonism |
GM-3-18 | κ-opioid receptor | Selective binding |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1,2,3,4-tetrahydroisoquinoline-7,8-diamine, and how do reaction conditions influence yield?
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives typically involves fluorine–amine exchange reactions followed by alkyl/aryl lithium additions to the C=N bond. For example, 8-fluoro-3,4-dihydroisoquinoline can serve as a precursor, where fluorine substitution enables nucleophilic displacement with amines to introduce functional groups at the 8-position . Reaction conditions such as temperature (e.g., room temperature for hydrogenation ), solvent choice (e.g., MeOH for catalytic hydrogenation ), and catalyst loading (e.g., Pd-C for debenzylation ) critically affect yield. Impurities like isoquinoline byproducts may arise during tetrahydroisoquinoline synthesis, necessitating purification via column chromatography .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
Structural validation relies on:
- 1H/13C-NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 2.5–4.0 ppm) confirm the tetrahydroisoquinoline scaffold. Methoxy or methyl substituents appear as singlets (e.g., δ 3.8 ppm for –OCH3) .
- IR : N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) are diagnostic .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 175.18 for derivatives ) validate molecular weight. Purity is assessed via HPLC with UV detection (λ ~254 nm) .
Q. What preliminary pharmacological assays are used to evaluate the bioactivity of this compound?
Common assays include:
- Enzyme inhibition : Measure IC50 values against targets like xanthine oxidase (XO) using spectrophotometric monitoring of uric acid formation (e.g., compound 16 showed IC50 = 135.72 µM ).
- Cellular neuroprotection : Assess viability in SH-SY5Y cells exposed to neurotoxins (e.g., MPTP analogs ), with comparisons to endogenous neuroprotectants like 1-methyl-TIQ .
- Binding affinity : Radioligand displacement assays for receptors (e.g., MAO-A/B inhibition ).
Advanced Research Questions
Q. How do substituents at the 7- and 8-positions modulate biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., –OCH3 at 7,8-positions) enhance XO inhibition by stabilizing enzyme-ligand interactions via hydrogen bonding .
- Steric hindrance from bulky groups (e.g., phenyl at N1) reduces catalytic efficiency in oxidation reactions, as observed in hindered tetrahydroisoquinoline derivatives .
- Charge delocalization in the heterocyclic ring (e.g., 1,2,3,4-THIQ vs. 5,6,7,8-THIQ) impacts binding to charged enzyme pockets .
Q. What computational methods are employed to predict the compound’s mechanism of action?
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand placement in XO active sites, identifying key residues (e.g., Arg880 for hydrogen bonding ).
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess stability of ligand-enzyme complexes and conformational changes .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental IC50 values .
Q. How can conflicting data on neuroprotective vs. neurotoxic effects be resolved?
Contradictions may arise from:
- Dosage-dependent effects : Low concentrations of 1-methyl-TIQ analogs show neuroprotection, while high doses induce oxidative stress .
- Metabolic activation : MPTP-like pro-toxins require conversion to MPP+ for neurotoxicity, which may not occur in all model systems .
- Species-specific metabolism : Rodent vs. human cytochrome P450 differences affect metabolite profiles .
Resolution : Conduct dose-response studies across multiple models (e.g., primary neurons, transgenic mice) and validate metabolites via LC-MS/MS .
Q. Methodological Considerations
Q. What strategies optimize enantiomeric purity in chiral tetrahydroisoquinoline derivatives?
- Chiral auxiliaries : Use (S)-BINOL-based catalysts for asymmetric hydrogenation .
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, with purity verified by optical rotation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of racemic mixtures .
Q. How are stability and degradation profiles assessed under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and varied pH (1–13) for 24–72 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., amine oxidation) .
- Long-term storage : Store at –20°C under argon to prevent dihydroisoquinoline oxidation, with periodic NMR checks for ring aromatization .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7,8-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBGPIWPXKMEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.